Bcl-2-like protein 1, also known as Bcl-xL, is a member of the Bcl-2 protein family, which plays a crucial role in the regulation of apoptosis, or programmed cell death. This protein is primarily recognized for its anti-apoptotic properties, helping to maintain cell survival by inhibiting the activation of caspases, which are key enzymes in the apoptotic process. Bcl-xL is encoded by the BCL2L1 gene and is characterized by the presence of Bcl-2 homology (BH) domains that facilitate its interaction with other proteins involved in apoptosis.
Bcl-xL is predominantly expressed in various human tissues, including the brain, heart, and hematopoietic cells. It was first identified as a result of studies on follicular lymphoma, where its overexpression was linked to tumorigenesis and resistance to chemotherapy. The gene encoding Bcl-xL is located on chromosome 20 in humans.
The Bcl-2 protein family is classified into three main groups based on their functions and structural features:
The synthesis of Bcl-xL can be achieved through recombinant DNA technology. The BCL2L1 gene is cloned into an expression vector that allows for the production of the protein in host cells such as bacteria or mammalian cells. The following steps outline the general process:
The purification process often involves multiple steps including lysis of the host cells, centrifugation to remove debris, and chromatographic techniques such as ion exchange and size exclusion chromatography to achieve high purity levels suitable for functional assays.
Bcl-xL possesses a characteristic structure formed by several alpha helices organized into four BH domains (BH1-BH4). These domains create a hydrophobic groove essential for binding pro-apoptotic proteins.
Structural studies utilizing techniques like nuclear magnetic resonance (NMR) and X-ray crystallography have revealed that Bcl-xL's hydrophobic groove is critical for its interaction with BH3-only proteins. This interaction is fundamental to its role in inhibiting apoptosis.
Bcl-xL primarily functions by binding to pro-apoptotic proteins such as Bax and Bak, preventing their activation. The binding occurs through competitive inhibition where BH3-only proteins displace Bax/Bak from their interactions with anti-apoptotic members like Bcl-xL.
The interactions are often studied using surface plasmon resonance or co-immunoprecipitation assays to measure binding affinities and kinetics between various Bcl-2 family members.
Bcl-xL exerts its anti-apoptotic effects by blocking the formation of pores in the mitochondrial membrane that are necessary for cytochrome c release—a key step in apoptosis initiation. When pro-apoptotic signals are present, BH3-only proteins bind to Bcl-xL, leading to a conformational change that releases Bax/Bak to promote apoptosis.
Experimental evidence shows that inhibition of Bcl-xL can sensitize cancer cells to chemotherapy by allowing Bax/Bak activation and subsequent mitochondrial outer membrane permeabilization.
Bcl-xL interacts with various ligands through non-covalent interactions such as hydrogen bonds and hydrophobic interactions. Its stability can be influenced by post-translational modifications like phosphorylation.
Bcl-xL has significant implications in cancer research due to its role in apoptosis regulation. Targeting this protein with small molecule inhibitors (BH3 mimetics) has emerged as a promising therapeutic strategy for treating cancers characterized by overexpression of anti-apoptotic proteins. Additionally, understanding its function can aid in developing treatments for diseases where apoptosis is dysregulated, such as neurodegenerative disorders.
Bcl-2-like protein 1 (BCL2L1) is encoded by the BCL2L1 gene located on chromosome 20q11.21 in humans. This gene generates two major isoforms through alternative splicing: the anti-apoptotic BCL-XL (long isoform) and the pro-apoptotic BCL-XS (short isoform). The peptide fragment 173-182 resides within exon 2 of the BCL2L1 gene, which is exclusively retained in the BCL-XL isoform [1] [5]. This exon encodes a critical portion of the BH2 domain, essential for BCL-XL's anti-apoptotic function.
Tissue-specific expression analysis reveals that BCL-XL predominates in long-lived cell populations such as neurons, hematopoietic stem cells, and mature lymphocytes. Its expression is dynamically regulated by:
Table 1: Genomic Features of BCL2L1 Isoforms
Feature | BCL-XL | BCL-XS |
---|---|---|
Exon composition | Exons 1, 2, 3 | Exons 1, 3 |
Peptide 173-182 | Present (Exon 2) | Absent |
Primary function | Anti-apoptotic | Pro-apoptotic |
Dominant tissues | Neurons, blood cells | Embryonic tissues |
The peptide 173-182 constitutes part of the BH2 domain within the conserved hydrophobic groove of BCL-XL. Structural studies reveal this region adopts an amphipathic α-helical conformation (residues 176-182) flanked by a β-sheet motif (residues 173-175). Key structural features include:
Crystallographic analyses of BCL-XL bound to BAK BH3 (PDB: 1BXL) demonstrate that residues 173-182 undergo conformational rearrangement upon ligand binding. Specifically, a 15° rotation in the α5 helix (residues 178-182) optimizes hydrophobic contacts with the BAK BH3 helix [3]. Mutagenesis studies confirm that Val180Ala substitution reduces BAK binding affinity by >100-fold, underscoring its critical role in death signal regulation [8].
Table 2: Functional Residues in BCL-XL (173-182)
Residue | Position | Structural Role | Binding Partners |
---|---|---|---|
Arg173 | β7-strand | Electrostatic stabilization | BAK Asp83 |
Asp176 | Loop | Hydrogen bonding | BAK Arg86 |
Leu177 | α5-helix | Hydrophobic P2 pocket | BAK Leu78 |
Tyr179 | α5-helix | Gatekeeper conformation | BAK Ile81 |
Val180 | α5-helix | Core hydrophobic interaction | BAK Leu78 |
Leu181 | α5-helix | Van der Waals contacts | BAK Ala74 |
Residues 173-182 undergo regulatory post-translational modifications (PTMs) that modulate BCL-XL's anti-apoptotic activity:
Ubiquitination:Lys178 serves as a ubiquitin acceptor site for E3 ligases like FBW7. This modification is antagonized by deubiquitinase USP9X, creating a dynamic equilibrium that controls BCL-XL turnover [4] [8]
Proteolytic Cleavage:Caspase-3 cleaves BCL-XL at Asp176 within this peptide during apoptosis, generating a pro-death fragment (ΔN-BCL-XL) that permeabilizes mitochondrial membranes [4] [5]. Calpain-mediated cleavage at Ala175 produces a similar toxic fragment under calcium overload conditions [8].
These PTMs demonstrate context-dependent regulation: Phosphorylation predominates in stress responses, ubiquitination controls basal turnover, and cleavage irreversibly converts BCL-XL to a pro-death factor. Disease-associated perturbations include hyperphosphorylation at Ser176 in therapy-resistant melanomas and reduced ubiquitination in follicular lymphomas [4] [5].
Table 3: Post-Translational Modifications in BCL-XL (173-182)
Modification | Site | Enzyme | Functional Consequence |
---|---|---|---|
Phosphorylation | Ser176 | JNK1 | Dissociates from BAK, reduces anti-apoptotic function |
Phosphorylation | Tyr179 | c-Abl | Targets for proteasomal degradation |
Ubiquitination | Lys178 | FBW7 | Degradation via proteasome |
Cleavage | Asp176 | Caspase-3 | Generates pro-apoptotic ΔN-BCL-XL fragment |
Cleavage | Ala175 | Calpain | Produces mitochondrial-toxic fragment |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7